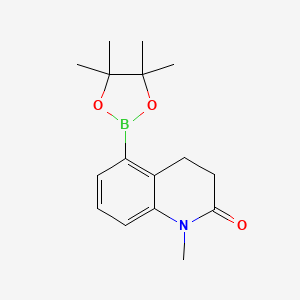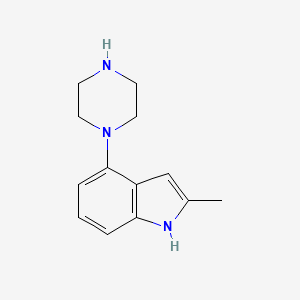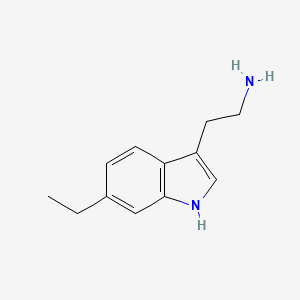
(R)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Vue d'ensemble
Description
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral ligands in asymmetric catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of an appropriate amine with an oxazoline precursor. One common method is the condensation of an ethyl(phenyl)amine with a dihydrooxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce oxazolidine derivatives.
Applications De Recherche Scientifique
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The oxazoline ring can also participate in hydrogen bonding and other non-covalent interactions, affecting its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine: The enantiomer of the compound, which may have different biological activities and reactivity.
4-((Methyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine: A similar compound with a methyl group instead of an ethyl group.
4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrothiazol-2-amine: A thiazoline derivative with similar structural features.
Uniqueness
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is unique due to its specific chiral configuration and the presence of the oxazoline ring. This configuration imparts distinct reactivity and selectivity in catalytic processes, making it valuable in asymmetric synthesis.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(4R)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m1/s1 |
Clé InChI |
PPONHQQJLWPUPH-SNVBAGLBSA-N |
SMILES isomérique |
CCN(C[C@@H]1COC(=N1)N)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenyl-1,3-oxazolidin-5-yl}methanol](/img/structure/B8510148.png)
![N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8510152.png)

![3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine](/img/structure/B8510164.png)



![3-(2,6-difluoropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8510189.png)




![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
